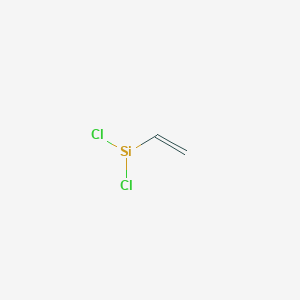

Dichlorovinylsilane

Description

Properties

CAS No. |

18076-99-8 |

|---|---|

Molecular Formula |

C2H4Cl2Si |

Molecular Weight |

126.03 g/mol |

InChI |

InChI=1S/C2H3Cl2Si/c1-2-5(3)4/h2H,1H2 |

InChI Key |

KGTZBTUOZOIOBJ-UHFFFAOYSA-N |

SMILES |

C=C[Si](Cl)Cl |

Canonical SMILES |

C=C[Si](Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Dichlorovinylsilane and Its Derivatives

Direct Synthesis Approaches

Direct synthesis provides a straightforward route to organodichlorosilanes, including dichlorovinylsilane. This typically involves the reaction of elemental silicon with specific reagents under catalytic conditions.

One notable direct synthesis method involves the reaction of metallic silicon with hydrogen chloride and acetylene (B1199291). rsc.org This process, often utilizing a copper(I) chloride catalyst, yields this compound with a selectivity of 34%. rsc.org The fundamental reaction involves the formation of silicon-carbon bonds through the interaction of a surface silylene intermediate with the alkyne. rsc.org

Another direct process, analogous to the industrial production of methylchlorosilanes (the Müller-Rochow method), involves reacting vinyl chloride with silicon metal in the presence of a copper catalyst. ontosight.aiwikipedia.org This method capitalizes on the high reactivity of the vinyl group to form the desired this compound. ontosight.ai

| Reactants | Catalyst | Key Characteristics | Selectivity |

| Metallic Silicon, Hydrogen Chloride, Acetylene | Copper(I) Chloride | Forms a surface silylene intermediate | 34% for this compound |

| Vinyl Chloride, Silicon Metal | Copper | High reactivity due to the vinyl group | - |

Catalytic hydrosilylation is a powerful and widely used method for forming silicon-carbon bonds. researchgate.netwikipedia.org This reaction involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, such as that in an alkyne, and is typically catalyzed by transition metal complexes, most notably those from the platinum group. wikipedia.orgnih.gov The hydrosilylation of acetylene with dichlorosilane (B8785471) (H₂SiCl₂) represents a key route to this compound.

The general mechanism for the hydrosilylation of alkynes, often following the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal catalyst, followed by coordination of the alkyne. wikipedia.orgscientificspectator.com The alkyne then inserts into the metal-hydride bond, leading to a vinyl-metal intermediate. Subsequent reductive elimination releases the vinylsilane product and regenerates the catalyst. scientificspectator.com

Regioselectivity and stereoselectivity are critical aspects of the hydrosilylation of alkynes, as they determine the specific isomer of the resulting vinylsilane. scientificspectator.comyoutube.com In the case of terminal alkynes, the addition of the silyl (B83357) group can occur at either the terminal carbon (α-addition) or the internal carbon (β-addition). scientificspectator.com Furthermore, the β-addition can result in either the E (trans) or Z (cis) isomer. scientificspectator.com

The outcome of the reaction is influenced by several factors, including the choice of catalyst, the nature of the substituents on both the alkyne and the silane, and the reaction conditions. scientificspectator.com For instance, the hydrosilylation of terminal alkynes with certain rhodium complexes ligated by imidazolium-substituted phosphine (B1218219) has been shown to selectively produce β isomers. mdpi.com Specifically, with aliphatic alkynes, the β(Z) isomer is the major product, whereas with phenylacetylene, the β(E) isomer is predominantly formed. mdpi.com Cobalt-catalyzed hydrosilylations have also demonstrated high regioselectivity, with some systems favoring the anti-Markovnikov (E)-vinylsilanes and others the Markovnikov (α-vinylsilanes) products. nih.govacs.org

Stereospecific reactions, where the stereochemistry of the starting material dictates that of the product, are highly desirable. ethz.ch In many hydrosilylation reactions, a syn-addition of the Si-H bond across the triple bond is observed, leading to the E-isomer. qualitas1998.net However, methods for trans-hydrosilylation have also been developed, yielding the Z-vinylsilanes. scientificspectator.com

Platinum group metals are exceptionally effective catalysts for hydrosilylation reactions. energy.gov Among these, platinum-based catalysts are the most widely employed in both academic research and industrial applications due to their high activity and selectivity. nih.govwalisongo.ac.id

Speier's catalyst , which is chloroplatinic acid (H₂PtCl₆) typically in a solution of isopropanol, was one of the first highly effective homogeneous catalysts for hydrosilylation. nih.govpsu.edumdpi.com It is known to catalyze the hydrosilylation of alkenes and alkynes efficiently, often at room temperature, affording high yields with minimal side products. qualitas1998.net

Platinum cyclovinylmethylsiloxane complexes , such as the Ashby catalyst, are another important class of platinum catalysts. google.com The Ashby catalyst is based on a Pt-tetravinyl-tetramethyl-cyclotetrasiloxane complex and is commercially available. google.com These catalysts are particularly useful in silicone vinyl-addition cure systems at moderately elevated temperatures. gelest.com Karstedt's catalyst, a platinum(0)-divinyltetramethyldisiloxane complex, is also a highly active and widely used catalyst in the silicone industry. researchgate.netgoogle.com

The general role of these platinum catalysts is to facilitate the addition of the Si-H bond across the unsaturated C-C bond through a catalytic cycle, as described by the Chalk-Harrod mechanism. wikipedia.org

| Catalyst Name | Chemical Composition | Key Features |

| Speier's Catalyst | Chloroplatinic acid (H₂PtCl₆) in isopropanol | Highly active and selective, operates at room temperature |

| Ashby Catalyst | Platinum-tetravinyl-tetramethyl-cyclotetrasiloxane complex | Used in moderate elevated temperature curing silicones |

| Karstedt's Catalyst | Platinum(0)-divinyltetramethyldisiloxane complex | Highly active, widely used in the silicone industry |

Catalyst poisoning and deactivation are significant concerns in hydrosilylation reactions, as they can lead to reduced efficiency and increased costs. walisongo.ac.id Certain compounds containing elements like nitrogen, phosphorus, and sulfur can act as inhibitors or poisons to platinum catalysts. google.com These substances can coordinate to the platinum center, blocking active sites and hindering the catalytic cycle.

One mechanism of deactivation is the formation of catalytically inactive platinum colloids, often referred to as platinum black. mdpi.com This can occur at the end of the reaction and may render the final product discolored. qualitas1998.net The presence of impurities in the reactants or solvents can also contribute to catalyst deactivation. For instance, in some systems, the adsorption of amino groups onto the acid sites of a catalyst can lead to poisoning. nih.gov

To counteract these effects, research has focused on developing more robust and poison-resistant catalysts. One approach involves the addition of co-catalysts or modifiers. For example, adding trialkylboron and its derivatives to a Karstedt catalyst has been shown to improve its anti-poisoning performance against substances like halogens, phosphorus, and sulfur. google.com Another strategy is the use of heterogeneous catalysts, which can sometimes offer improved stability and recyclability, although they may exhibit lower activity compared to their homogeneous counterparts. psu.edu The development of catalysts with strong platinum-ligand bonds that are inactive at room temperature but become active at elevated temperatures is another avenue being explored to enhance catalyst lifetime and prevent premature reactions. mdpi.com

Olefin metathesis is a powerful synthetic tool that involves the redistribution of alkylidene fragments between two olefinic substrates, catalyzed by metal-carbene complexes. nobelprize.orgapeiron-synthesis.com This reaction has found broad applications in organic synthesis, including the formation of new carbon-carbon double bonds with high functional group tolerance. libretexts.org

Cross-metathesis (CM) is a specific type of olefin metathesis that occurs between two different terminal olefins. organic-chemistry.org The cross-metathesis of vinylsilanes with halogenated olefins presents a potential, albeit less common, pathway for the synthesis of functionalized vinylsilanes. This reaction would involve the exchange of the vinyl group of the silane with a substituent from the halogenated olefin.

The development of well-defined ruthenium-based catalysts, such as Grubbs' catalysts, has significantly expanded the scope of cross-metathesis reactions. uni-konstanz.ded-nb.info These catalysts are known for their tolerance to a wide variety of functional groups. libretexts.org Effective cross-metathesis has been demonstrated between various vinylsilanes (e.g., vinyltrialkoxysilanes) and other olefins, such as styrenes and 1-alkenes, with good yields and selectivities, typically favoring the E (trans) isomer of the product. uni-konstanz.ded-nb.info

While direct examples of cross-metathesis between a simple vinylsilane and a halogenated olefin to produce this compound are not extensively documented in the provided context, the principles of this reaction suggest its feasibility. A hypothetical reaction could involve the cross-metathesis of a vinylsilane with a dichloro-substituted olefin. More commonly, cross-metathesis is employed to synthesize more complex alkenyl halides from terminal olefins and a halogen-containing metathesis partner, offering a direct, single-step route that avoids the pre-synthesis of organoboron or organometallic reagents. nih.gov The mechanism for such reactions is believed to proceed through a metallacarbene intermediate, consistent with the general mechanism for olefin metathesis proposed by Chauvin. nobelprize.orgd-nb.info

Olefin Metathesis Reactions

Ring-Opening Metathesis Polymerization Precursor Synthesis

This compound and its functionalized analogues serve as critical precursors in the synthesis of monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating advanced polymeric materials with unique properties. sioc-journal.cn The vinyl and dichlorosilyl groups allow for the construction of strained cyclic olefins that can undergo efficient polymerization.

For instance, dichlorosilanes are used to create acid-labile bis-norbornene cross-linkers. These are synthesized by reacting a suitable dichlorosilane with a norbornene-containing alcohol, such as 4-hydroxymethyl-4-aza-tricyclo[5.2.1.0]dec-8-ene-exo-3,5-dione, in the presence of a base like N,N-diisopropylethylamine. nih.govacs.org The choice of substituents on the dichlorosilane (e.g., methyl, phenyl) allows for the tuning of the resulting silyl ether linkage's sensitivity to acid-catalyzed hydrolysis. nih.govacs.org This strategy is employed to create degradable star polymers and other complex architectures via the "brush-first" ROMP method. nih.govacs.org

In a related application, styryldichlorosilane derivatives, such as (p-vinylphenyl)methyldichlorosilane, are used as comonomers in the metallocene-catalyzed polymerization of propylene. mdpi.com This process introduces dichlorosilyl functionalities at the ends of polypropylene (B1209903) chains, which can then be hydrolyzed to form siloxane crosslinks, leading to the formation of star-shaped isotactic polypropylene. mdpi.com

Furthermore, the synthesis of strained trans-silacycloheptenes, which are highly reactive monomers for enthalpy-driven ROMP, has been achieved through methods involving silyl dianions, demonstrating another pathway where dichlorosilane derivatives are foundational to creating novel polymerizable rings. mit.edu The reactivity of such strained rings in ROMP highlights the importance of dichlorosilyl compounds in accessing new polymer structures. mit.edu

Table 1: Examples of Dichlorosilane Derivatives in ROMP Precursor Synthesis

| Dichlorosilane Derivative | Reactant(s) | Product Type | Application |

| Divinyldichlorosilane (B160964) | 4-hydroxymethyl-4-aza-tricyclo[5.2.1.0]dec-8-ene-exo-3,5-dione | Bis-norbornene cross-linker | Acid-degradable brush-arm star polymers (BASPs) nih.govacs.org |

| (p-vinylphenyl)methyldichlorosilane | Propylene, rac-Me2Si(2-Me-4-Ph-Ind)2ZrCl2/MAO | Terminally-functionalized isotactic polypropylene | Star polymer synthesis mdpi.com |

Reaction of Dichlorosilane with Vinyl Organometallic Reagents

A primary and classical method for synthesizing this compound involves the reaction of a dichlorosilane with a vinyl organometallic reagent. thieme-connect.de This approach relies on the nucleophilic character of the vinyl group in the organometallic compound attacking the electrophilic silicon center of the dichlorosilane, displacing a chloride ion.

Grignard Reagents: The use of vinyl Grignard reagents, such as vinylmagnesium chloride or bromide, is a well-established route. libretexts.orggoogle.com The reaction is typically performed in an ethereal solvent like tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. libretexts.org The reaction of dichlorosilane (H₂SiCl₂) with vinylmagnesium chloride yields this compound. While effective, this method can sometimes be complicated by multiple substitutions at the silicon atom, especially if an excess of the Grignard reagent is used, leading to the formation of divinyldichlorosilane or other polysubstituted silanes. thieme-connect.de The reactivity of Grignard reagents is high, and careful control of stoichiometry is necessary to achieve the desired monosubstituted product. rsc.orgnih.gov

Organolithium Compounds: Vinyllithium reagents are also potent nucleophiles for this transformation and react rapidly with chlorosilanes. thieme-connect.detandfonline.com This method is particularly effective for silylations and is a widely used route for preparing vinylsilanes. thieme-connect.de For example, improved procedures for generating dilithium (B8592608) intermediates from diphenylacetylene (B1204595) and n-butyllithium have been developed, which then react with dichlorosilanes to form benzosiloles in good yields. tandfonline.com However, similar to Grignard reagents, the high reactivity of organolithium compounds can make controlling the selectivity for this compound challenging, potentially leading to over-alkylation. thieme-connect.de

Table 2: Synthesis of this compound via Organometallic Reagents

| Dichlorosilane | Organometallic Reagent | Solvent | Product | Key Considerations |

| Dichlorosilane (H₂SiCl₂) | Vinylmagnesium Chloride | Tetrahydrofuran (THF) | This compound | Requires THF for stabilization; risk of multiple substitutions. libretexts.orggoogle.com |

| Diphenyldichlorosilane | 1-lithio-1-phenyl-2-n-butyl-2-(2′-lithiophenyl)ethene | Not specified | Benzosilole derivative | Demonstrates reactivity of dichlorosilanes with complex organolithium reagents. tandfonline.com |

Reductive Coupling and Silylene Insertion Pathways

Alternative strategies to form vinylsilane scaffolds containing dichlorosilane moieties include reductive coupling and silylene insertion pathways, which offer different mechanistic approaches.

Reductive Coupling: Nickel-catalyzed reductive cross-coupling has emerged as a powerful method for forming carbon-silicon bonds, avoiding the need for highly reactive organometallic reagents. researchgate.net This strategy can couple chlorosilanes with various carbon electrophiles, such as vinyl halides. researchgate.net For example, a nickel-catalyzed reductive coupling of 1-chloro-substituted silacyclobutanes with vinyl halides can generate disubstituted silacyclobutanes. researchgate.net While not a direct synthesis of acyclic this compound, this methodology demonstrates the principle of forming a vinyl-silicon bond from a dichlorosilane derivative under reductive conditions, often using stoichiometric reducing agents like zinc or manganese. researchgate.netorganic-chemistry.org

Indirect Synthetic Routes

Indirect methods provide alternative pathways to this compound, either by modifying an existing vinylsilane or by functionalizing a dichlorosilane precursor.

Functionalization of Pre-existing Vinylsilanes via Chlorination

This route involves the chlorination of a vinylsilane that already possesses the vinyl group but has other substituents on the silicon atom that can be replaced by chlorine. For example, a vinylhydrosilane could be subjected to chlorination. Photochemical chlorination of certain chlorosilanes has been studied, indicating that direct chlorination is a feasible, albeit potentially vigorous, process. thieme-connect.decnjournals.com The specific conditions required would depend on the nature of the groups being replaced on the silicon atom. This method is less common than direct synthesis due to the ready availability of dichlorosilane precursors.

Derivatization from Dichlorosilane Precursors

A highly significant and industrially relevant indirect route involves starting with a dichlorosilane and introducing the vinyl group.

The most prominent method in this category is the hydrosilylation of an alkyne, typically acetylene, with a dichlorosilane (e.g., HSiCl₂R). rsc.org This reaction involves the addition of the Si-H bond across the carbon-carbon triple bond of the alkyne. Transition metal catalysts, particularly those based on platinum, rhodium, and ruthenium, are commonly employed to facilitate this transformation. mdpi.comscientificspectator.com The reaction can yield a mixture of isomers, but conditions can often be tuned to favor the desired vinylsilane product. mdpi.comscientificspectator.com For instance, certain platinum(0) N-heterocyclic carbene (NHC) complexes show high activity and selectivity for the formation of β-(E)-vinylsilanes. organic-chemistry.org This catalytic approach is a cornerstone for producing a wide variety of functionalized vinylsilanes from readily available dichlorosilanes. scientificspectator.comchinesechemsoc.org

Table 3: Catalytic Hydrosilylation for Vinylsilane Synthesis

| Dichlorosilane | Alkyne | Catalyst Example | Product Type |

| Dichlorosilane (H₂SiCl₂) | Acetylene | Platinum-based catalysts (e.g., Speier's catalyst) | This compound |

| Phenylacetylene | Triethylsilane | Rhodium complexes with imidazolium-substituted phosphine | β-(Z) or β-(E) vinylsilanes |

| Terminal Alkynes | Tertiary Silanes | Dicobalt complex | β-(E)-vinylsilanes |

Post-Synthetic Modification of Silane Frameworks

Post-synthetic modification of existing silane frameworks represents a versatile strategy for the synthesis of this compound and its derivatives. This approach involves the chemical alteration of a pre-formed silane molecule to introduce or modify functional groups, such as the vinyl group or the chlorine substituents on the silicon atom. Key methodologies include hydrosilylation to form the foundational Si-vinyl bond and subsequent reactions to adjust the substitution pattern at the silicon center.

One of the most significant post-synthetic modification techniques is the hydrosilylation of alkynes with chlorosilanes containing a silicon-hydrogen (Si-H) bond. For instance, the platinum-catalyzed addition of trichlorosilane (B8805176) (HSiCl₃) across the triple bond of acetylene is a direct route to create a vinyl-substituted silane framework, yielding vinyltrichlorosilane. mdpi.com This reaction serves as a cornerstone for producing vinyl-functionalized chlorosilanes. mdpi.com

Once a vinylchlorosilane framework like vinyltrichlorosilane is established, further modifications can be performed. Nucleophilic substitution reactions using organometallic reagents allow for the selective replacement of chlorine atoms. A well-documented example is the methylation of vinyltrichlorosilane using methylmagnesium bromide (a Grignard reagent) in an ether solution, which produces vinylmethyldichlorosilane. acs.org This demonstrates how the chloro substituents on the silicon atom can be precisely modified post-synthesis. More broadly, zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with various organomagnesium reagents provide a pathway to a wide range of functionalized tetraorganosilanes under mild conditions. organic-chemistry.org

Another modification strategy involves the coupling of pre-formed vinyl chlorosilanes with other organic molecules. For example, a C(sp³)-Si coupling of unactivated alkyl bromides with vinyl chlorosilanes can proceed under mild conditions, tolerating a variety of functional groups such as esters, ketones, and alcohols. organic-chemistry.org This allows for the attachment of diverse alkyl chains to the silicon atom of a vinyl chlorosilane, further functionalizing the molecule.

The table below summarizes key post-synthetic modification reactions for producing this compound derivatives.

Table 1: Post-Synthetic Modification Reactions for this compound Derivatives

| Reaction Type | Silane Substrate | Reagent | Product | Catalyst/Conditions |

|---|---|---|---|---|

| Hydrosilylation | Trichlorosilane (HSiCl₃) | Acetylene | Vinyltrichlorosilane | Platinum-based catalysts mdpi.com |

| Nucleophilic Substitution | Vinyltrichlorosilane | Methylmagnesium bromide | Vinylmethyldichlorosilane | Ether solution acs.org |

| Nucleophilic Substitution | Chlorosilanes | Organomagnesium reagents | Functionalized organosilanes | Zinc catalyst organic-chemistry.org |

Disproportionation and Redistribution Reactions in Chlorosilane Systems as a route to intermediates

Disproportionation and redistribution reactions are fundamental industrial processes for the interconversion of chlorosilanes, providing essential intermediates for the synthesis of this compound. nasa.govpensoft.net These equilibrium-driven reactions involve the exchange of hydrogen and chlorine atoms between silane molecules, allowing for the production of a spectrum of hydrochlorosilanes from a single feedstock, typically trichlorosilane (SiHCl₃). google.comgoogle.com The process is a cornerstone of the "Union Carbide Silane Process" for manufacturing high-purity silanes. nasa.govacs.org

The most common disproportionation reaction starts with trichlorosilane, which rearranges to form dichlorosilane (H₂SiCl₂) and silicon tetrachloride (SiCl₄), as shown in the following equilibrium reaction. google.com

2 SiHCl₃ ⇌ H₂SiCl₂ + SiCl₄

This reaction and others like it are crucial because they produce dichlorosilane, a key precursor that can be subsequently vinylated to form this compound derivatives. The process is typically carried out in the liquid phase using a catalyst. google.com

A variety of catalysts are effective for promoting chlorosilane disproportionation. Nitrogen-containing anion exchange resins, such as divinylbenzene-styrene copolymers with tertiary amino or quaternary ammonium (B1175870) groups (e.g., Amberlyst A21), are considered optimal due to their high reactivity, ease of separation from the products, and lack of impurity introduction. google.comacs.org These solid resin catalysts are often used in fixed-bed reactors. google.comresearchgate.net Other catalysts that have been reported include aluminum chloride (AlCl₃) and borohydrides like lithium borohydride (B1222165) (LiBH₄). acs.orgnih.gov Borohydride-catalyzed redistribution can be influenced by the choice of solvent and works for a broad range of substituted hydrosilane and chlorosilane substrates. nih.govrsc.org

Reaction conditions are managed to control the equilibrium and optimize the yield of the desired silane. Temperatures can range from 0°C to 300°C, though a range of 20°C to 200°C is often preferred. google.comgoogleapis.com The process can be run under pressures from atmospheric up to 50 kg/cm ² gauge. googleapis.com In industrial settings, the reaction is often performed continuously in a reaction tower that also functions as a distillation column. google.com This setup allows for the continuous separation of products based on their boiling points: lower-boiling silanes with more hydrogen atoms (like dichlorosilane) are removed from the top of the column, while higher-boiling silanes with more chlorine atoms (like silicon tetrachloride) and the catalyst are withdrawn from the bottom and can be recycled. nasa.govgoogle.com

The table below details various catalytic systems used for the disproportionation and redistribution of chlorosilanes.

Table 2: Catalytic Systems for Chlorosilane Disproportionation/Redistribution

| Catalyst Type | Example(s) | Substrate(s) | Key Product(s) | Temperature Range |

|---|---|---|---|---|

| Anion Exchange Resin | Tertiary amino or quaternary ammonium functionalized polymers (e.g., Amberlyst A21) | Trichlorosilane | Dichlorosilane, Silicon Tetrachloride | 0°C to 350°C google.com |

| Lewis Acids | Aluminum Chloride (AlCl₃) | Hydrosilanes and Chlorosilanes | Mixed Hydrochlorosilanes | Not specified nih.gov |

| Borohydrides | Lithium Borohydride (LiBH₄) | Hydrosilanes and Chlorosilanes | Mixed Hydrochlorosilanes | Room Temperature rsc.org |

Chemical Reactivity and Mechanistic Investigations of Dichlorovinylsilane

Reactivity at the Silicon-Chlorine Bonds

The primary mode of reactivity for dichlorovinylsilane involves the two chlorine atoms, which are excellent leaving groups. This allows for facile substitution by a variety of nucleophiles, leading to the formation of new silicon-element bonds.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the silicon center of this compound is the cornerstone of its chemistry. These reactions typically proceed via an S_N2-Si mechanism, where the incoming nucleophile attacks the silicon atom, leading to the displacement of a chloride ion. The process can occur stepwise, allowing for the synthesis of asymmetrically substituted silanes, or in a single step with two equivalents of the nucleophile to replace both chlorine atoms.

The hydrolysis of this compound is a fundamental reaction that leads to the formation of polysiloxanes, which are polymers with a repeating silicon-oxygen backbone (-(Si-O)-). The process occurs in two main stages:

Hydrolysis: The Si-Cl bonds are rapidly attacked by water, replacing the chlorine atoms with hydroxyl (-OH) groups to form the unstable intermediate, divinylsilanediol. Hydrogen chloride (HCl) is generated as a byproduct. uni-wuppertal.dewikipedia.org

SiCl₂(CH=CH₂) + 2H₂O → Si(OH)₂(CH=CH₂) + 2HCl

Condensation: The newly formed silanol (B1196071) groups are highly reactive and readily undergo intermolecular condensation, eliminating water to form siloxane bonds (Si-O-Si). uni-wuppertal.devt.edu This polycondensation process can lead to the formation of linear chains, cyclic structures, or cross-linked networks, depending on the reaction conditions. uni-wuppertal.de The presence of the vinyl group is retained in the final polymer, making it available for subsequent cross-linking reactions, for instance, via hydrosilylation or free-radical polymerization.

The hydrolysis of dichlorosilanes like dichlorodimethylsilane (B41323) initially yields a mixture of short-chain linear polydimethylsiloxanes with hydroxyl end groups and cyclic units. uni-wuppertal.de Similarly, this compound hydrolysis produces vinyl-functionalized polysiloxanes. google.comfaa.gov A patented method describes the hydrolysis of dichlorosilane (B8785471) monomers in a mixture of water and an organic solvent to produce a hydrolysate, which is then polymerized under acid catalysis to form divinyl-terminated polysiloxanes. google.com

Table 1: Products from Dichlorosilane Hydrolysis

| Starting Dichlorosilane | Key Intermediate | Primary Polymer Products | Reference |

|---|---|---|---|

| Dichlorodimethylsilane | Dimethylsilanediol | Linear and cyclic polydimethylsiloxanes | uni-wuppertal.de |

| This compound | Divinylsilanediol | Vinyl-functionalized linear and cyclic polysiloxanes | google.comfaa.gov |

This compound reacts with alcohols (ROH) and phenols (ArOH) in a process known as alcoholysis or phenolysis, respectively, to yield divinyl-dialkoxysilanes and divinyl-diphenoxysilanes. googleapis.comresearchgate.net This reaction is another example of nucleophilic substitution, where the oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile. An acid acceptor, such as a tertiary amine, is often used to neutralize the HCl byproduct, driving the reaction to completion. google.com

SiCl₂(CH=CH₂) + 2ROH → Si(OR)₂(CH=CH₂) + 2HCl

SiCl₂(CH=CH₂) + 2ArOH → Si(OAr)₂(CH=CH₂) + 2HCl

The reaction of dichlorosilanes with diols is a common method for synthesizing poly(silyl ether)s. mdpi.com However, the corrosive nature of the HCl byproduct and the hydrolytic sensitivity of the chlorosilane starting material are notable limitations. mdpi.com The reactivity of the Si-Cl bond towards alcoholysis can be influenced by steric factors of the alcohol and the substituents on the silicon atom. The introduction of the first alkoxy group is generally faster than the second. google.com These resulting vinylalkoxysilanes are valuable as coupling agents, cross-linkers in sol-gel processes, and monomers for specialized polymers.

The reaction of this compound with ammonia (B1221849) (NH₃) or primary/secondary amines (RNH₂ or R₂NH) is termed aminolysis. This reaction leads to the formation of silazanes, which contain Si-N bonds. fiveable.menih.gov The reaction with ammonia is a common route for synthesizing polysilazanes, which are inorganic polymers with a backbone of alternating silicon and nitrogen atoms. researchgate.nettu-darmstadt.de

n SiCl₂(CH=CH₂) + 3n NH₃ → [-(CH=CH₂)Si-NH-]_n + 2n NH₄Cl

The process is complex and can result in a mixture of cyclic and linear oligomers and polymers. tu-darmstadt.de The reaction mechanism depends on the stoichiometry of the reactants. An excess of dichlorosilane can lead to branched polymer chains, whereas a high flow rate of ammonia tends to form linear structures. researchgate.netresearchgate.net A nucleophilic solvent like pyridine (B92270) is often used to catalyze the reaction and bind the HCl byproduct. researchgate.net The resulting vinyl-functionalized polysilazanes can be used as preceramic polymers, which upon pyrolysis yield silicon carbonitride (SiCN) ceramics.

Table 2: Influence of Reactant Ratio on Polysilazane Structure from Dichlorosilane Ammonolysis

| Reactant Condition | Proposed Mechanism/Reaction | Resulting Polymer Structure | Reference |

|---|---|---|---|

| Low ammonia consumption (excess dichlorosilane) | Ammonolysis leads to substitution on N-H bonds by additional Si atoms. | Highly branched polysilazane molecules. | researchgate.net |

A crucial method for forming stable carbon-silicon bonds is the reaction of chlorosilanes with organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). libretexts.orgresearchgate.net These reagents act as potent sources of carbanion nucleophiles (R⁻) that readily displace the chloride ions from this compound. libretexts.orgsigmaaldrich.com

The general reaction with a Grignard reagent is:

SiCl₂(CH=CH₂) + 2RMgX → SiR₂(CH=CH₂) + 2MgXCl

This reaction allows for the introduction of a wide variety of alkyl or aryl groups onto the silicon atom, creating a diverse family of vinylorganosilanes. The reaction proceeds efficiently under mild conditions, often in an ether solvent like diethyl ether or THF. chemguide.co.uk Transition metal catalysts can also be employed in conjunction with Grignard reagents to promote C-Si bond formation. nih.gov This synthetic route is highly valuable for producing custom silane (B1218182) monomers for polymerization and for synthesizing complex organosilicon molecules. researchgate.net

Dichlorosilanes, including by extension this compound, can act as powerful dehydrating agents to promote the formation of amide bonds from carboxylic acids and amines. researchgate.netchemistryviews.org This method is an alternative to traditional peptide coupling reagents. chemistryviews.orgwikipedia.org The mechanism is complex and involves several proposed intermediates and pathways.

Theoretical and experimental studies suggest that the reaction does not proceed through the simple formation of an unstable silanone (R₂Si=O) intermediate. researchgate.netacs.org Instead, a more favorable mechanism involves the intermolecular nucleophilic addition on an AcO-Si(L)(L')-Cl type intermediate (where L/L' are the organic groups on silicon). researchgate.netacs.orgacs.org

The proposed general mechanism involves the following key steps:

Intermediate Formation: The dichlorosilane reacts with both the carboxylic acid and the amine to form silyl (B83357) ester and silylamine intermediates, which exist in equilibrium. researchgate.netthieme-connect.com

Amide Formation: The most kinetically favorable pathway is believed to be an intermolecular nucleophilic addition. acs.orgthieme-connect.com In this path, another molecule of carboxylic acid or a base can act as a catalyst, promoting the attack of the amine on the silyl ester intermediate via hydrogen bonding. researchgate.netacs.org This avoids the high energy barrier associated with the formation of a silanone. acs.org

The use of specific dichlorosilanes, such as 9-silafluorenyl dichloride, has been optimized for this process, allowing for high yields in peptide synthesis with minimal racemization. chemistryviews.org The siloxane byproduct is easily removed, simplifying purification. chemistryviews.org

Table 3: Proposed Mechanistic Pathways for Dichlorosilane-Promoted Amidation

| Pathway | Description | Key Intermediate(s) | Energetic Feasibility | Reference |

|---|---|---|---|---|

| Direct Elimination | Direct amidation on an aminosilyl carboxylate intermediate. | AcO-Si(L)(L')-NHMe | High energy barrier due to unstable silanone formation. | researchgate.netacs.org |

| Salt-Assisted Elimination | In-situ generated salts promote the reaction by forming a silanol. | Silanol | Kinetically feasible. | researchgate.netacs.org |

Reductive Dehalogenation Reactions

Reductive dehalogenation represents a significant class of reactions for this compound, primarily involving the cleavage of the silicon-chlorine (Si-Cl) bonds. The most prominent of these is the Wurtz-type coupling reaction, which facilitates the formation of silicon-silicon (Si-Si) bonds, leading to the synthesis of oligosilanes and polysilanes. researcher.liferesearcher.life This reaction is typically carried out by treating the dichlorosilane monomer with an alkali metal, most commonly sodium, in an inert solvent. researcher.lifersc.org

The mechanism of the Wurtz reaction is complex and believed to proceed through radical and anionic intermediates. acs.org It can be idealized in the following steps:

Electron Transfer: An electron is transferred from the alkali metal (e.g., sodium) to the this compound molecule, leading to the cleavage of a Si-Cl bond and the formation of a silyl radical intermediate and a sodium halide. acs.org

Anion Formation: The highly reactive silyl radical accepts a second electron from another sodium atom, forming a silyl anion. acs.org

Nucleophilic Attack (Propagation): The silyl anion then acts as a nucleophile, attacking another molecule of this compound in a process resembling an S_N2 reaction, displacing a chloride ion and forming a new Si-Si bond. acs.org This process continues, propagating the polymer chain.

The reaction conditions, including the choice of solvent, temperature, and alkali metal, significantly influence the yield and molecular weight distribution of the resulting polysilane. researcher.life While high-boiling aromatic solvents under reflux are common, conducting the synthesis in tetrahydrofuran (B95107) at ambient temperatures has been shown to produce higher yields and narrower molecular weight distributions. researcher.life

| Reducing Agent | Solvent | Temperature | Key Findings | Reference |

|---|---|---|---|---|

| Sodium (Na) | Toluene, Xylene | Reflux | Commonly used method; often results in broad, polymodal molecular weight distributions. | researcher.life |

| Sodium (Na) | Tetrahydrofuran (THF) | Ambient | Leads to higher yields and narrower molecular weight distributions due to stabilization of anionic chain carriers. | researcher.life |

| Potassium (K), Na/K alloy | Various | Variable | Reaction is highly sensitive to the nature and dispersion of the alkali metal used. | researcher.life |

| Silver (Ag), Zinc (Zn), Iron (Fe) | Various | Variable | Other metals have been tested to effect Wurtz-like couplings in efforts to improve yields. | rsc.org |

Reactivity at the Vinyl Group

Polymerization Reactions of Vinylsilanes

The vinyl group (CH₂=CH-) in this compound provides a second reactive site, enabling its participation in addition polymerization reactions. Vinylsilanes can be polymerized through several mechanisms, including radical, anionic, cationic, and coordination pathways, to produce polyvinylsilanes. acs.org The resulting polymers, which can be pyrolyzed to form silicon carbide, are of interest as preceramic materials. acs.orgcambridge.org

Radical Polymerization Mechanisms

Radical polymerization of vinylsilanes is a chain-growth process involving initiation, propagation, and termination steps. fujifilm.com It is typically initiated by the thermal decomposition of an initiator compound, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. fujifilm.commcmaster.ca

Initiation: The initiator decomposes upon heating to form primary radicals (I•). wikipedia.org This radical then adds to the double bond of a vinylsilane monomer, creating a monomer radical, which is an α-silyl radical. fujifilm.commcmaster.ca

I₂ → 2 I•

I• + CH₂=CH-SiCl₂R → I-CH₂-ĊH-SiCl₂R

Propagation: The newly formed α-silyl radical adds to the vinyl group of another monomer molecule. This step repeats, extending the polymer chain. mcmaster.cauomustansiriyah.edu.iq

I-(CH₂-CH(SiCl₂R))n-CH₂-ĊH-SiCl₂R + CH₂=CH-SiCl₂R → I-(CH₂-CH(SiCl₂R))(n+1)-CH₂-ĊH-SiCl₂R

Termination: The growth of the polymer chain is terminated when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation). fujifilm.com

Research has shown that the radical polymerization of vinylsilane can yield polymers with a structure that includes both vinyl addition units [-CH₂CH(SiH₃)-] and units resulting from rearrangement [-CH₂CH₂SiH₂-]. acs.org The efficiency of radical reactions involving vinylsilanes can sometimes be low, requiring a significant amount of initiator relative to the monomer. mcmaster.ca

| Initiator | Abbreviation | Typical Decomposition Temperature | Key Characteristics | Reference |

|---|---|---|---|---|

| Azobisisobutyronitrile | AIBN | 60-80 °C | Widely used due to its predictable first-order decomposition kinetics; avoids oxygenated end-groups. | mcmaster.cawikipedia.org |

| Benzoyl Peroxide | BPO | 70-90 °C | A common peroxide initiator that generates benzoyloxy and phenyl radicals. | mcmaster.ca |

| Di-tert-butyl peroxide | DTBP | >100 °C | Used at higher temperatures; can generate radicals that lead to different linkage types. | mcmaster.ca |

Anionic Polymerization of Vinylsilane Monomers

Anionic polymerization of vinylsilanes is typically initiated by strong nucleophiles, such as organolithium compounds like n-butyllithium (n-BuLi). scispace.comscispace.comunacademy.com The reaction proceeds via the addition of the nucleophilic initiator to the vinyl monomer, creating a carbanionic propagating center. uomustansiriyah.edu.iq

A significant and novel feature of the anionic polymerization of certain vinylsilanes, such as trimethylvinylsilane, is the occurrence of an isomerization reaction. scispace.comscispace.com This process is enhanced by the presence of chelating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA). scispace.com The mechanism involves the abstraction of a proton from one of the silyl-methyl groups by the carbanion at the propagating chain end. scispace.com This intramolecular proton transfer creates a new, more stable silylmethylene anion, which then continues the polymerization. As a result, silicon atoms become incorporated into the main polymer backbone, yielding structures like [-CH₂CH₂Si(CH₃)₂CH₂-]. scispace.com This isomerization drastically changes the physical properties of the polymer, often converting it from a powder to a viscous liquid. scispace.comscispace.com

For vinylsilane itself, anionic polymerization has been shown to produce a polymer with a rearranged structure, specifically [-CH(CH₃)SiH₂-], indicating that similar isomerization mechanisms are at play. acs.org

| Initiator | Monomer | Additive/Solvent | Key Findings | Reference |

|---|---|---|---|---|

| n-Butyllithium (n-BuLi) | Trimethylvinylsilane (TMVS) | Hexane | Polymerization occurs, but with some isomerization. | scispace.com |

| n-Butyllithium (n-BuLi) | Trimethylvinylsilane (TMVS) | TMEDA in Hexane | Isomerization is significantly enhanced, leading to quantitative incorporation of Si into the polymer backbone. | scispace.com |

| Anionic Catalyst (unspecified) | Vinylsilane (CH₂=CHSiH₃) | Not specified | Yielded a polymer with a rearranged structure of [-CH(CH₃)SiH₂-]. | acs.org |

| sec-Butyllithium | 4-trimethylsilyl-1-buten-3-yne | Heptane vs. THF | Polymer microstructure is solvent-dependent; isomerization via proton transfer from the silyl methyl group occurs. | researchgate.net |

Cationic Polymerization Pathways

Cationic polymerization is initiated by electrophiles, such as protic acids or Lewis acids, which add to the vinyl monomer to create a carbocationic active center. chemistnotes.comwikipedia.org This carbocation then propagates by adding to subsequent monomer units. uomustansiriyah.edu.iq

However, the cationic polymerization of vinyl monomers presents significant challenges. nih.govmit.edu The propagating carbocation is highly reactive and susceptible to chain transfer and termination reactions, making it difficult to achieve high molecular weights or controlled polymer architectures. mit.edursc.org These reactions are particularly sensitive to the solvent, counterion, and temperature. wikipedia.orgmit.edu For monomers with electron-donating groups, which are required to stabilize the positive charge, the reaction can be extremely rapid and hard to control. wikipedia.org The presence of impurities, especially water, can readily terminate the chain, a problem that is particularly acute when attempting polymerization in aqueous media. rsc.org Due to these inherent difficulties, living cationic polymerization is only achievable for a specific subset of monomers under rigorous conditions. mit.edu

Coordination Polymerization for Controlled Architectures (e.g., star isotactic polypropylene (B1209903) via styryldichlorosilane)

Coordination polymerization, famously associated with Ziegler-Natta catalysts, allows for remarkable control over polymer stereochemistry and architecture. uomustansiriyah.edu.iqwikipedia.org While traditional Ziegler-Natta catalysts are often incompatible with functional monomers, modern metallocene-based catalysts have expanded the scope of this method. wikipedia.org

A notable application involving a dichlorosilane derivative is the synthesis of star-shaped isotactic polypropylene (iPP). researcher.lifemdpi.comresearchgate.net This "arm-first" approach utilizes a styryl-functionalized dichlorosilane, such as (p-vinylphenyl)methyldichlorosilane, in a metallocene-catalyzed polymerization of propylene. researcher.lifemdpi.com The process involves a consecutive chain transfer reaction where the growing polypropylene chain is first transferred to the styryldichlorosilane monomer. mdpi.com This caps (B75204) the polypropylene "arm" with a reactive dichlorosilane end-group. mdpi.comresearchgate.net

These functionalized iPP arms can then be linked together. By adding water, the terminal dichlorosilane units undergo hydrolysis and condensation to form a cross-linked siloxane core, resulting in a star-shaped polymer architecture with isotactic polypropylene arms radiating from the center. mdpi.comresearchgate.net The introduction of hydrogen during the initial polymerization step can enhance the incorporation of the silane chain transfer agent, facilitating the efficient synthesis of these complex polymer structures. mdpi.com

Addition Reactions to the Carbon-Carbon Double Bond

The vinyl group in this compound is susceptible to a variety of addition reactions, providing pathways to functionalize the molecule at the carbon backbone. These reactions are influenced by the electronic nature of the silicon atom and the substituents attached to it.

The thiol-ene reaction is a robust and efficient click chemistry reaction involving the addition of a thiol (R-SH) to an alkene. wikipedia.org In the context of vinylsilanes, this reaction typically proceeds via a free-radical mechanism, leading to the formation of a thioether with anti-Markovnikov regioselectivity. wikipedia.orgdiva-portal.org The process is generally initiated by light or a radical initiator, which generates a thiyl radical (RS•). wikipedia.org This radical then adds to the vinyl group of the silane, forming a carbon-centered radical intermediate. Subsequent chain transfer with another thiol molecule yields the final thioether product and regenerates a thiyl radical, propagating the chain reaction. wikipedia.orgnih.gov

The mechanism can be summarized in the following steps:

Initiation: A radical initiator abstracts a hydrogen atom from the thiol to form a thiyl radical. alfa-chemistry.com

Propagation:

The thiyl radical adds to the C=C double bond of the vinylsilane. diva-portal.org

The resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and a new thiyl radical. alfa-chemistry.com

Vinylsilanes are considered electron-rich alkenes, which makes them highly reactive substrates for radical-mediated thiol-ene reactions. rsc.orgnih.gov However, the reactivity can be influenced by the substituents on the silicon atom. Vinylsilanes with chloro-substituents, such as this compound, have been noted to react less readily than those with alkyl or alkoxy groups. researchgate.net For instance, the addition of thiols like ethanethiol (B150549) and benzenethiol (B1682325) to chlorovinylsilanes, including trichlorovinylsilane, can result in near-quantitative yields of the corresponding adducts, though reactions with benzenethiol may require significantly longer times. researchgate.net

The alternative nucleophilic mechanism, known as the thiol-Michael addition, involves the base-catalyzed addition of a thiolate anion to an electron-deficient alkene. alfa-chemistry.comrsc.org This pathway is generally not favored for electron-rich vinylsilanes unless the vinyl group is activated by adjacent electron-withdrawing groups. nih.gov

| Reaction Type | Mechanism | Selectivity | Reactivity of this compound |

| Thiol-Ene | Free-Radical Chain Reaction wikipedia.orgalfa-chemistry.com | Anti-Markovnikov wikipedia.org | Reactive, but potentially slower than alkyl/alkoxy-substituted vinylsilanes researchgate.net |

Hydrogenation: The carbon-carbon double bond of this compound can undergo hydrogenation to yield dichloroe-thylsilane. This reaction typically requires a catalyst, such as platinum, palladium, or nickel, and is performed under a hydrogen atmosphere. The process is analogous to the hydrogenation of other alkenes. In industrial processes, dichlorosilane (H₂SiCl₂) itself is a key intermediate in the production of high-purity silicon and is involved in hydrogenation and redistribution reactions with silicon tetrachloride (SiCl₄) and trichlorosilane (B8805176) (HSiCl₃). ntnu.nosemi.ac.cnnasa.gov

Halogenation: The direct addition of halogens (e.g., Cl₂, Br₂) across the vinyl double bond of this compound is an expected reaction, leading to the formation of 1,2-dihaloethyl-dichlorosilane. The reaction of organosilanes with halogens like chlorine and bromine generally proceeds smoothly through the cleavage of the Si-H bond, but addition to a C=C bond is also a well-established transformation in organic chemistry. nih.gov This provides a direct route to introduce additional halogen atoms onto the organic substituent of the silane.

| Reaction | Reagents | Product |

| Hydrogenation | H₂, Catalyst (e.g., Pt, Pd) | Dichloro(ethyl)silane |

| Halogenation | X₂ (X = Cl, Br) | Dichloro(1,2-dihaloethyl)silane |

Due to their relatively low nucleophilicity, carbonyl addition reactions involving vinylsilane nucleophiles are uncommon without activation by a Lewis acid. acs.orgacs.org Scandium(III) complexes have emerged as effective catalysts for such transformations. Research has demonstrated the enantioselective addition of vinylsilanes to glyoxamide derivatives catalyzed by a chiral scandium(III)-pybox complex. acs.orgacs.org

In these reactions, both aryl- and alkyl-substituted vinylsilanes act as effective nucleophiles at room temperature, affording chiral allylic alcohol products with excellent enantioselectivities (typically 97% to >99% ee) and in moderate to good yields. acs.orgacs.org The reaction conditions, including the choice of solvent and catalyst loading, have been optimized, with dichloromethane (B109758) or chloroform (B151607) being the preferred solvents. acs.org A key finding is that the enantioselectivity often remains high even at low catalyst loadings (e.g., 1 mol %). acs.org This methodology has been extended to the synthesis of cyclopentene-spirooxindoles through a scandium-catalyzed [3+2] annulation of alkylideneoxindoles with allenylsilanes, which generates a vinylsilane-containing product. escholarship.orgmdpi.comnih.gov

| Catalyst System | Substrates | Product Type | Enantioselectivity (ee) |

| Sc(III)-pybox complex | Vinylsilanes, N-phenylglyoxamide acs.orgacs.org | Chiral Allylic Alcohols | 97% to >99% acs.orgacs.org |

| Sc(OTf)₂/PyBOX/BArF | Allenylsilanes, Alkylideneoxindoles nih.gov | Cyclopentene-spirooxindoles with vinylsilane moiety | >90:10 er nih.gov |

Olefin cross-metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, catalyzed by transition metal complexes, most notably ruthenium-based Grubbs catalysts. organic-chemistry.orgchemistryviews.org This reaction involves the transalkylidenation between two different alkenes. organic-chemistry.org Vinylsilanes, including this compound, can participate in cross-metathesis reactions with other olefins.

This reaction allows for the synthesis of more complex, functionalized vinylsilanes by effectively swapping the vinyl group with a different alkylidene fragment. The selectivity of cross-metathesis can sometimes be challenging, as it can lead to a mixture of homocoupled and cross-coupled products. organic-chemistry.org However, by choosing alkenes with different reactivities and optimizing reaction conditions, high yields of the desired cross-coupled product can be achieved. organic-chemistry.org The use of copper(I) iodide as a co-catalyst has been shown to enhance the rate and efficiency of cross-metathesis reactions involving certain challenging substrates. nih.gov

Oxidation Reactions of the Vinyl Group

The vinyl group of this compound can be subjected to various oxidation reactions to introduce oxygen-containing functionalities. Key transformations include epoxidation and Tamao-Fleming oxidation.

Epoxidation: The direct oxidation of the vinyl double bond using a peroxy acid (e.g., m-CPBA) or other epoxidizing agents can form the corresponding epoxide, dichlorovinyl(oxiran-2-yl)silane. This epoxide is a versatile intermediate for further synthetic manipulations.

Tamao-Fleming Oxidation: While classically applied to convert a broader range of organosilanes to alcohols, the principles can be adapted. For a vinylsilane, this transformation is more complex. However, vinylsilanes generated in other reactions, such as the scandium-catalyzed spiroannulation, have been shown to be amenable to Tamao-Fleming oxidation conditions, which typically involve treatment with a peroxy acid and a fluoride (B91410) source to cleave the C-Si bond and install a hydroxyl group. escholarship.orgnih.gov

The thermal degradation of vinyl-substituted siloxane polymers under oxidative atmospheres begins at high temperatures (above 500°C), indicating the general stability of the vinyl-silicon linkage. faa.gov

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms for chlorosilane compounds, particularly dichlorosilane, is critical for optimizing industrial processes such as the production of high-purity silicon and silicon-based materials. Understanding the kinetics, intermediates, transition states, and the influence of external factors allows for precise control over reaction pathways and product selectivity.

Kinetic Studies of Dichlorosilane Reactions

Kinetic studies are fundamental to understanding the rates at which chemical reactions proceed. For dichlorosilane (DCS), research has focused on its thermal decomposition, combustion, and reactions with other compounds like ammonia, which are crucial for chemical vapor deposition (CVD) processes.

The thermal decomposition of dichlorosilane has been investigated under various conditions. In quartz reactors, the primary products are hydrogen, trichlorosilane, and tetrachlorosilane. osti.gov The rate of decomposition is dependent on the dichlorosilane concentration, following the expression W = k[SiH₂Cl₂]^(3/2), with an effective activation energy of 180 ± 12 kJ/mol. osti.gov Decomposition studies at higher temperatures (around 1250 K) using a single-pulse shock-tube method have also been conducted to analyze the reaction mechanisms. capes.gov.br Further research using pulsed laser powered homogeneous pyrolysis between 1350 to 1700 K supports a high activation energy for decomposition, close to 75 kcal/mol. buffalo.edu

Kinetic studies on the reaction of dichlorosilane with ammonia to form silicon nitride films have shown that the process can be described by assuming the adsorption of reactants on an energetically heterogeneous surface. researchgate.net Using Freundlich's adsorption isotherm, a kinetic equation for the rate of this heterogeneous reaction has been derived. The activation energy for this process was determined to be 169.4 kJ/mol in the temperature range of 740-840 °C. researchgate.net

The catalytic dismutation of dichlorosilane is another key area of kinetic investigation. A study on the vapor-phase dismutation of chlorosilanes in the presence of an ion-exchange resin catalyst (VP-1AP) determined the rate constants for the reversible reactions in the temperature range of 353–393 K. mdpi.comresearchgate.net

Table 1: Kinetic Parameters for Dichlorosilane Reactions

| Reaction Type | Rate Expression / Activation Energy | Conditions | Reference |

|---|---|---|---|

| Thermal Decomposition | W = k[SiH₂Cl₂]^(3/2) | 300-900 K, 100-6500 Pa | osti.gov |

| Thermal Decomposition | E_a = 180 ± 12 kJ/mol | Quartz reactors | osti.gov |

| Reaction with Ammonia | E_a = 169.4 kJ/mol | 740-840 °C, Low pressure | researchgate.net |

Investigation of Intermediates and Transition States

Understanding the transient species—intermediates and transition states—is crucial for mapping the complete reaction pathway. unipg.itsolubilityofthings.comyoutube.comyoutube.com An intermediate is a relatively stable molecule formed between reaction steps, residing in a local energy minimum, while a transition state is a high-energy, fleeting configuration at the peak of an energy barrier. unipg.itsolubilityofthings.comyoutube.comyoutube.com

In the thermal decomposition of dichlorosilane, two primary pathways involving different intermediates have been proposed:

SiH₂Cl₂ → SiCl₂ + H₂

SiH₂Cl₂ → SiHCl + HCl

High-level ab initio calculations predict that the formation of SiHCl and HCl is the slightly favored path, with an energy barrier about 2 kcal/mol lower than the path to SiCl₂. buffalo.edu Experimental studies have detected SiCl₂ as an intermediate species, particularly in IR multiphoton dissociation experiments and in reactions on silicon surfaces. buffalo.eduutoronto.ca The SiCl₂ molecule is considered a key intermediate in processes that transfer surface silicon atoms into the gas phase. utoronto.ca

In the catalytic disproportionation of dichlorosilane (DCS) to produce monochlorosilane (MCS) and trichlorosilane (TCS), density functional theory (DFT) calculations have been employed to map the reaction pathways. nih.govacs.org These studies identified DCS dehydrogenation as the rate-determining step. nih.govacs.org A crucial intermediate species in this process is the SiHCl₃-SiH₂Cl⁻ complex, which decomposes to yield MCS and TCS after facilitating a chlorine transfer. nih.govacs.org

Table 2: Key Intermediates in Dichlorosilane Reactions

| Reaction | Intermediate Species | Method of Investigation | Reference |

|---|---|---|---|

| Thermal Decomposition | SiCl₂, SiHCl | Ab initio calculations, Pulsed laser pyrolysis | buffalo.edu |

| Surface Reactions | SiCl₂ | Ab initio techniques (CI-NEB) | utoronto.ca |

Influence of Catalysts and Reaction Conditions on Pathway Selectivity

The choice of catalyst and the control of reaction conditions such as temperature, pressure, and reactant concentration are paramount in directing a reaction towards a desired product, thereby enhancing pathway selectivity.

In the catalytic disproportionation of dichlorosilane to monochlorosilane, reaction conditions have a significant impact on product yield. nih.govacs.org Using an Amberlyst A21 catalyst, studies have shown that at a low feed rate (0.1 kg/h ), the MCS yield increases with temperature, with minimal effect from pressure. acs.org At a higher feed rate (0.2 kg/h ), the yield shows a more complex behavior, initially increasing and then decreasing with temperature, while exhibiting an opposite trend with pressure. acs.org Optimal conditions for maximizing MCS yield were identified as a feed rate of 0.2 kg/h , a temperature of 323.15 K, and a pressure of 0.3 MPa. nih.govacs.orgresearchgate.net

The type of catalyst used is also critical. While various catalysts like aluminum trichloride (B1173362) and certain organic compounds can catalyze chlorosilane disproportionation, they can also be a source of impurities. mdpi.com Ion-exchange resins, such as those based on a vinyl pyridine copolymer with divinylbenzene, offer good thermal stability, allowing reactions to proceed at higher temperatures, which can improve kinetic characteristics and the yield of dichlorosilane in the dismutation of trichlorosilane. mdpi.com A study using the VP-1AP ion-exchange resin found its catalytic activity to be comparable to other known catalysts for chlorosilane dismutation. mdpi.com

The thermal decomposition of dichlorosilane is also sensitive to reaction conditions. The conversion rate increases with temperature, leading to higher production of hydrogen, trichlorosilane, and tetrachlorosilane. osti.gov The surface of the reactor can also play a role, with studies being conducted in reactors made of quartz, some coated with materials like MgO, and stainless steel. osti.gov

Table 3: Influence of Reaction Conditions on Dichlorosilane Disproportionation

| Feed Rate ( kg/h ) | Temperature (K) | Pressure (MPa) | Effect on Monochlorosilane (MCS) Yield | Reference |

|---|---|---|---|---|

| 0.1 | Increasing | 0.1 - 0.3 | Yield increases with temperature; minimal pressure effect. | acs.org |

| 0.2 | 303.15 - 333.15 | 0.1 - 0.3 | Yield forms a saddle-shaped response surface with temperature and pressure. | acs.org |

| 0.3 | Increasing | 0.3 | Significant sensitivity to temperature. | acs.org |

Advanced Spectroscopic and Analytical Characterization in Dichlorovinylsilane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural analysis of Dichlorovinylsilane, offering detailed information about the hydrogen, carbon, and silicon environments within the molecule.

Multinuclear NMR provides unambiguous evidence for the structural assignment of this compound by probing the chemical environment of its constituent nuclei. Each unique nucleus within the molecule gives rise to a distinct signal, and its chemical shift (δ) is indicative of the local electronic environment.

¹H NMR: The proton NMR spectrum of this compound is characterized by signals in the vinyl region. The three protons of the vinyl group (-CH=CH₂) are chemically non-equivalent, resulting in a complex splitting pattern due to spin-spin coupling. The chemical shifts are influenced by the electronegative silicon and chlorine atoms.

¹³C NMR: The carbon-13 NMR spectrum shows two distinct signals corresponding to the two carbon atoms of the vinyl group. The carbon atom directly attached to the silicon (alpha-carbon) and the terminal carbon atom (beta-carbon) experience different electronic shielding and thus resonate at different frequencies. sigmaaldrich.com The downfield shifts are characteristic of sp² hybridized carbons. sigmaaldrich.com

²⁹Si NMR: The silicon-29 NMR spectrum provides direct information about the silicon atom's chemical environment. For this compound, a single resonance is expected in the region characteristic of silicon atoms bonded to two chlorine atoms and a carbon atom. The chemical shift range for ²⁹Si is broad, allowing for sensitive detection of changes in substitution at the silicon center. pascal-man.com

| Nucleus | Atom | Typical Chemical Shift (δ, ppm) | Key Structural Information |

|---|---|---|---|

| ¹H | Vinyl Protons (-CH=CH₂) | 5.8 - 6.5 | Confirms the presence of the vinyl group; complex multiplet structure due to J-coupling. |

| ¹³C | Vinyl Carbons (-CH=CH₂) | 130 - 140 | Two distinct signals confirm the two non-equivalent carbon environments of the vinyl group. |

| ²⁹Si | Silicon (SiCl₂) | +5 to +15 | A single peak confirms the single silicon environment, with the shift indicative of dichloro-substitution. |

While 1D NMR confirms the presence of functional groups, 2D NMR experiments are employed to establish the connectivity between atoms, resolving ambiguities that may arise in complex spectra. wikipedia.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment on this compound would show cross-peaks connecting the signals of all three vinyl protons. libretexts.org This directly demonstrates that these protons are part of the same spin system and are coupled to each other through chemical bonds (typically over two or three bonds), confirming the integrity of the vinyl group. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. wikipedia.orgsdsu.edu For this compound, an HSQC spectrum would display a correlation peak between the signal for the proton on the alpha-carbon and the signal for the alpha-carbon itself. youtube.com It would also show correlations between the two protons on the beta-carbon and the beta-carbon's signal, providing definitive C-H bond connectivity. sdsu.eduyoutube.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as providing structural information through fragmentation analysis. youtube.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. thermofisher.com This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. For this compound (C₂H₃Cl₂Si), the presence of chlorine and silicon, with their distinct isotopic patterns, provides a characteristic signature. The theoretical monoisotopic mass is calculated using the most abundant isotopes (¹H, ¹²C, ²⁸Si, ³⁵Cl). HRMS can confirm this exact mass, thereby validating the elemental formula of the compound. nih.gov

| Isotope | Exact Mass (Da) |

|---|---|

| ¹H | 1.007825 |

| ¹²C | 12.000000 |

| ²⁸Si | 27.976927 |

| ³⁵Cl | 34.968853 |

| Calculated Monoisotopic Mass (C₂H₃³⁵Cl₂²⁸Si) | 123.935208 |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented by collision with an inert gas. wikipedia.orgnationalmaglab.org The resulting fragment ions (product ions) are then analyzed, providing detailed structural information. unt.edu The fragmentation pathways of this compound can help confirm its structure by revealing the connectivity of its atoms.

Common fragmentation pathways for this compound would likely include:

Loss of a Chlorine Radical: The precursor ion [C₂H₃SiCl₂]⁺• could lose a chlorine radical (•Cl) to form the [C₂H₃SiCl]⁺ ion.

Loss of the Vinyl Group: Cleavage of the Si-C bond could result in the loss of a vinyl radical (•C₂H₃), leaving a [SiCl₂]⁺• fragment.

Loss of HCl: Rearrangement followed by the elimination of a neutral hydrogen chloride (HCl) molecule is another possible pathway.

Analysis of the masses of these product ions allows for the reconstruction of the molecular structure and confirms the presence and location of the chloro and vinyl substituents on the silicon atom. uab.edu

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.de Specific chemical bonds and functional groups vibrate at characteristic frequencies, making these methods excellent for functional group identification. core.ac.ukyoutube.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the molecule's polarizability. ksu.edu.sa

The key vibrational modes for this compound include:

C=C Stretch: A strong band in the Raman spectrum and a variable band in the IR spectrum, characteristic of the vinyl double bond.

C-H Stretch/Bend: Vibrations corresponding to the stretching and bending of the C-H bonds in the vinyl group.

Si-Cl Stretch: Strong absorptions in the IR spectrum corresponding to the symmetric and asymmetric stretching of the silicon-chlorine bonds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Primary Activity | Structural Assignment |

|---|---|---|---|

| C-H Stretch (vinyl) | 3000 - 3100 | IR & Raman | Confirms sp² C-H bonds. |

| C=C Stretch (vinyl) | 1590 - 1620 | Raman (strong), IR (medium) | Indicates the presence of the carbon-carbon double bond. |

| C-H Bend (vinyl) | 900 - 1000 | IR (strong) | Out-of-plane bending ("wag") of vinyl C-H bonds. |

| Si-Cl Asymmetric Stretch | 550 - 650 | IR (strong) | Confirms the SiCl₂ moiety. |

| Si-Cl Symmetric Stretch | 450 - 550 | Raman (strong), IR (weak) | Confirms the SiCl₂ moiety. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An FT-IR spectrum, a plot of absorbance or transmittance against wavenumber, serves as a unique molecular "fingerprint."

In the analysis of this compound (CH₂=CHSiCl₂H), FT-IR spectroscopy is instrumental for confirming the presence of its key functional groups: the vinyl (C=C), silicon-hydrogen (Si-H), and silicon-chlorine (Si-Cl) bonds. Each of these groups produces absorption bands at distinct regions of the infrared spectrum.

The primary vibrational modes for this compound include stretching and bending vibrations. The C=C stretching vibration from the vinyl group is a key identifier, while the Si-H bond is readily identified by a strong band in a region that typically has minimal interference from other functional groups. The Si-Cl stretching frequency is also a critical diagnostic peak for confirming the structure of chlorosilanes.

Research Findings: Analysis of this compound using FT-IR reveals characteristic absorption peaks that confirm its molecular structure. The exact position of these peaks can be influenced by the electronegativity of adjacent atoms. For instance, the presence of two chlorine atoms attached to the silicon atom shifts the Si-H stretching frequency to a higher wavenumber compared to silane (B1218182) (SiH₄). By comparing the obtained spectrum with established correlation tables and spectral databases, researchers can verify the identity and integrity of the compound.

Below is a table summarizing the characteristic FT-IR absorption bands for the primary functional groups found in this compound.

| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

| Vinyl | C=C | Stretching | 1680-1640 |

| Vinyl | =C-H | Stretching | 3100-3000 |

| Silane | Si-H | Stretching | 2280-2080 |

| Chlorosilane | Si-Cl | Stretching | ~545 |

Data compiled from general spectroscopic tables for organosilicon and halogenated compounds.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is another form of vibrational spectroscopy that provides detailed information about molecular structure and is often used as a complementary technique to FT-IR. It relies on the inelastic scattering of monochromatic light, a phenomenon known as the Raman effect. When laser light interacts with a molecule, most of the scattered photons have the same energy as the incident photons (Rayleigh scattering). However, a small fraction of photons are scattered with a different energy, and this energy difference corresponds to the vibrational energy levels of the molecule. The resulting Raman spectrum provides a specific vibrational fingerprint, allowing for precise molecular identification.

For this compound, Raman spectroscopy is particularly useful for identifying symmetric and non-polar bonds, which may be weak or inactive in the FT-IR spectrum. The Si-Cl and C=C bonds in this compound are strong Raman scatterers, making this technique highly effective for its characterization. The analysis of the vibrational modes—such as stretching, bending, scissoring, wagging, twisting, and rocking—provides a comprehensive structural profile of the molecule.

Research Findings: Studies on vinylsilanes and related chlorosilanes have utilized Raman spectroscopy to identify stable conformers and assign specific vibrational frequencies. The Raman spectrum of this compound would be characterized by distinct peaks corresponding to its fundamental vibrational modes. For example, the symmetric stretching of the Si-Cl₂ group and the stretching of the C=C bond would produce intense and easily identifiable Raman signals. This detailed vibrational fingerprint is invaluable for distinguishing this compound from structurally similar compounds and for monitoring its transformation during chemical reactions.

The table below outlines the expected vibrational modes for this compound that can be characterized using Raman spectroscopy.

| Bond/Group | Vibrational Mode | Description |

| =CH₂ | Symmetric & Asymmetric Stretching | Vibration of the C-H bonds in the methylene group. |

| C=C | Stretching | Vibration along the axis of the carbon-carbon double bond. |

| Si-H | Stretching | Vibration along the axis of the silicon-hydrogen bond. |

| Si-Cl₂ | Symmetric & Asymmetric Stretching | Vibration of the two Si-Cl bonds. |

| =CH₂ | Scissoring / Bending | In-plane bending motion of the H-C-H angle. |

| Si-Cl₂ | Scissoring / Bending | In-plane bending motion of the Cl-Si-Cl angle. |

| CH₂=CH- | Wagging & Twisting | Out-of-plane bending motions of the vinyl group. |

Vibrational modes are based on the analysis of similar molecules like dichloromethane (B109758) and other vinylsilanes.

Chromatographic Methods for Separation and Purity Assessment

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a reactive and volatile compound like this compound, chromatographic methods are essential for quality control and purity assessment.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is the premier analytical technique for separating and analyzing volatile compounds. The principle of GC involves a mobile phase (an inert carrier gas, such as helium or hydrogen) carrying the vaporized sample through a stationary phase packed within a column. Separation occurs because different components of the mixture interact with the stationary phase to varying degrees, causing them to elute from the column at different times (retention times).

GC is ideally suited for the analysis of this compound due to its low boiling point and thermal stability. It is the standard method for determining the purity of chlorosilanes and identifying volatile impurities or by-products from its synthesis, such as silicon tetrachloride, trichlorosilane (B8805176), or other organochlorosilanes.

Research Findings: The analysis of chlorosilane mixtures by GC is a well-established practice. A thermal conductivity detector (TCD) is commonly used as it provides a universal response to different compounds without destroying the sample. For column selection, non-polar or semi-polar phases are typically effective for separating various chlorosilanes. Specialized setups may be required due to the pyrophoric and corrosive nature of some silanes, involving the use of passivated tubing and internally purged valves to prevent atmospheric contamination and ensure safety. The purity of a this compound sample is determined by integrating the peak areas in the resulting chromatogram. The area of the main peak relative to the total area of all peaks (excluding the solvent) gives the percentage purity.

The table below shows typical parameters for the GC analysis of chlorosilanes.

| Parameter | Specification | Purpose |

| Column Type | Packed or Capillary with non-polar/semi-polar stationary phase | To effectively separate volatile chlorosilanes based on boiling point and polarity. |

| Carrier Gas | Helium (He) or Hydrogen (H₂) | Inert mobile phase to carry the sample through the column. |

| Injector Temperature | 110-150 °C | To ensure rapid and complete vaporization of the sample. |

| Oven Temperature | 50-100 °C (Isothermal or Programmed) | To control the separation process and elution times of components. |

| Detector | Thermal Conductivity Detector (TCD) | To detect and quantify the separated components as they elute. |

Data compiled from established GC methods for chlorosilane analysis.

Surface Sensitive Analytical Techniques

When this compound is used to modify surfaces, specialized techniques are required to analyze the resulting thin films or coatings. These methods provide information on the elemental composition and chemical state of the outmost atomic layers of a material.

Auger Electron Spectroscopy (AES) for Surface Composition Analysis

Auger Electron Spectroscopy (AES) is a highly surface-sensitive analytical technique that provides elemental composition of the top 3–10 nanometers of a material's surface. The technique works by bombarding the sample surface with a focused electron beam, which causes the ejection of "Auger electrons" from the atoms in the sample. The kinetic energy of these Auger electrons is characteristic of the element from which they originated. AES can detect all elements except hydrogen and helium.

In the context of this compound research, AES is used to analyze surfaces that have been functionalized with the compound. It can confirm the presence of silicon, carbon, and chlorine on the substrate, verifying the successful deposition of a silane layer. Furthermore, by combining AES with ion sputtering to incrementally remove surface layers, a depth profile can be generated. This provides crucial information about the thickness and compositional uniformity of the silane film.

Research Findings: AES has been widely used to study the composition of silicon-containing films, including silicon carbide and silane layers on various substrates. For a surface modified with this compound, an initial AES survey scan would identify the key elements. For example, the Si LVV, C KLL, and Cl LMM Auger peaks would confirm the presence of the silane. An oxygen (O KLL) peak is also often detected, indicating either surface oxidation of the substrate or hydrolysis and condensation of the silane molecules. Depth profiling analysis can reveal the interface between the silane film and the substrate, showing how the concentration of Si, C, and Cl changes as a function of depth. This is critical for assessing the quality and integrity of the surface coating.

The table below lists the elements of interest in an AES analysis of a this compound-treated surface and their characteristic Auger electron kinetic energies.

| Element | Auger Transition | Approximate Kinetic Energy (eV) |

| Carbon (C) | KLL | 272 |

| Oxygen (O) | KLL | 503-514 |

| Chlorine (Cl) | LMM | 181 |

| Silicon (Si) | LVV | 78-96 |

Kinetic energies are approximate and can shift slightly based on the chemical environment of the atom.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Oxidation States on Surfaces

Detailed Research Findings